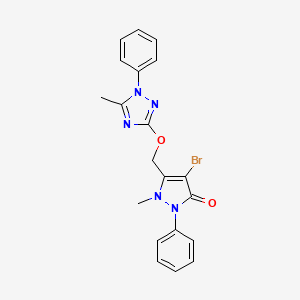
6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one, also known as FQ-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FQ-1 belongs to the class of quinolone derivatives, which have been widely investigated for their pharmacological properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves the synthesis of the quinoline ring system followed by the introduction of the fluorine and sulfonyl groups. The final step involves the benzyl substitution reaction to obtain the desired compound.
Starting Materials
2-nitrobenzaldehyde, ethyl acetoacetate, 4-isopropylphenol, fluorobenzene, 3-fluorobenzyl chloride, sodium hydride, sulfuric acid, sodium nitrite, sodium dithionite, sodium hydroxide, acetic acid, sodium bicarbonate, potassium carbonate, potassium iodide, hydrogen peroxide, sodium chloride, magnesium sulfate, ethanol, diethyl ether, dichloromethane, toluene, hexane
Reaction
Synthesis of 2-nitrobenzaldehyde from nitrobenzene via nitration and oxidation, Synthesis of 2-ethyl-4-methylquinoline from 2-nitrobenzaldehyde and ethyl acetoacetate via Knoevenagel condensation, cyclization, and reduction, Synthesis of 4-isopropylphenylsulfonyl chloride from 4-isopropylphenol via sulfonation and chlorination, Synthesis of 6-fluoro-1-(3-fluorobenzyl)-3-(4-isopropylphenylsulfonyl)quinolin-4(1H)-one from 2-ethyl-4-methylquinoline, 4-isopropylphenylsulfonyl chloride, and 3-fluorobenzyl chloride via benzyl substitution reaction
Wirkmechanismus
The mechanism of action of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription, leading to cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and anti-inflammatory properties. 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. However, one of the limitations of using 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions that could be pursued in the scientific research of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases. Another direction is to explore the potential use of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one in combination with other drugs for enhanced therapeutic effects. Finally, further studies could be conducted to elucidate the mechanism of action of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one and its potential targets in cancer and inflammatory diseases.
In conclusion, 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic targets.
Wissenschaftliche Forschungsanwendungen
6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has been investigated for its potential therapeutic applications in various scientific research studies. One of the most promising applications of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is its anti-cancer properties. Studies have shown that 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO3S/c1-16(2)18-6-9-21(10-7-18)32(30,31)24-15-28(14-17-4-3-5-19(26)12-17)23-11-8-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMLYYQJMIGKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B2476713.png)
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476714.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2476717.png)

![5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide](/img/structure/B2476724.png)


![1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2476727.png)
![3-{8-acetyl-7-methyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2476729.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476730.png)
![cis-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2476732.png)


![N~4~-(4-methylbenzyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2476736.png)